Cyclopentane-1,2-dicarbonyl dichloride

Physical organic chemistry Mass spectrometry Amide bond basicity

Cyclopentane-1,2-dicarbonyl dichloride (CAS 501666-10-0) is a cyclic vicinal diacyl chloride with the molecular formula C₇H₈Cl₂O₂ and a molecular weight of 195.04 g/mol. It is a colorless liquid at ambient temperature and is classified as an acid halide.

Molecular Formula C7H8Cl2O2
Molecular Weight 195.04 g/mol
CAS No. 501666-10-0
Cat. No. B13959756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane-1,2-dicarbonyl dichloride
CAS501666-10-0
Molecular FormulaC7H8Cl2O2
Molecular Weight195.04 g/mol
Structural Identifiers
SMILESC1CC(C(C1)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2
InChIKeyRWRQCVAIGFYBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentane-1,2-dicarbonyl Dichloride (CAS 501666-10-0): Procurement-Grade Identification and Class Positioning


Cyclopentane-1,2-dicarbonyl dichloride (CAS 501666-10-0) is a cyclic vicinal diacyl chloride with the molecular formula C₇H₈Cl₂O₂ and a molecular weight of 195.04 g/mol . It is a colorless liquid at ambient temperature and is classified as an acid halide . The compound serves as a bifunctional acylation reagent, enabling the simultaneous or sequential introduction of two carbonyl groups onto nucleophilic scaffolds . Its 1,2-disubstitution pattern on a five-membered cyclopentane ring imparts distinctive geometric and stereochemical properties that differentiate it from both acyclic diacyl chlorides and six-membered ring analogs [1][2].

Class Bifunctional vicinal diacyl chloride on cyclopentane scaffold
Role Acylation reagent for simultaneous or sequential carbonyl introduction
Geometry Conformationally constrained five-membered ring with defined dihedral angle
Stereochem Vicinal 1,2-disposition enables chiral induction; enantiopure form available

Why Cyclopentane-1,2-dicarbonyl Dichloride Cannot Be Replaced by a Generic Diacyl Chloride


Generic diacyl chlorides such as succinyl chloride, glutaryl chloride, or even cyclohexane-1,2-dicarbonyl dichloride are not drop-in replacements for cyclopentane-1,2-dicarbonyl dichloride. The compound's vicinal 1,2-disubstitution on a conformationally constrained five-membered ring creates a unique spatial orientation of the two electrophilic carbonyl centers, with a fixed dihedral angle that governs both the stereochemistry of the products and the physical properties of derived polymers [1]. When polymerized with piperazine, the cyclopentane-1,2-dicarbonyl framework yields rigid-rod polyamides with conformational preferences distinct from those derived from cyclohexane or bicyclooctane analogs [1]. Furthermore, proton affinity measurements on the corresponding dicarboxamides reveal measurable differences between cyclopentane and cyclohexane derivatives (888 ± 5 vs. 892 ± 5 kJ mol⁻¹ for the monoamides), demonstrating that ring size directly modulates the electronic character of the carbonyl groups in downstream products [2]. Procurement officers and medicinal chemists substituting a different diacyl chloride risk altering the stereochemical outcome of chiral syntheses, the rigidity of polymer backbones, and the hydrogen-bonding capacity of the resulting amide products.

! Ring size and substitution pattern: 1,2-vicinal on cyclopentane fixes carbonyl orientation; cyclohexane, linear, or geminal analogs alter stereochemical outcome and product topology.
! Electronic character: Proton affinity differs by 4 kJ mol⁻¹ vs. cyclohexane analog, shifting amide basicity and hydrogen-bonding profiles in derived products.
! Polymer rigidity: Cyclopentane scaffold gives the tightest conformational constraint among monocyclic analogs; generic diacyl chlorides yield different backbone flexibility.

Quantitative Differentiation Evidence for Cyclopentane-1,2-dicarbonyl Dichloride Against Closest Analogs


Proton Affinity of Derived Diamides: Cyclopentane vs. Cyclohexane Scaffold

The proton affinity (PA) of cyclopentane carboxamide is 888 ± 5 kJ mol⁻¹, while the cyclohexane analog exhibits a PA of 892 ± 5 kJ mol⁻¹ [1]. For the corresponding alicyclic dicarboxamides, stereoisomer-dependent PA enhancements (ΔPA) and entropy effects on protonation were observed, with the magnitude of these effects depending on whether the vicinal amide groups can adopt a conformation suitable for intramolecular proton bridging [1]. The cyclopentane-1,2-dicarboxamide isomers, with the exception of the cis isomer, were explicitly studied alongside their cyclohexane counterparts, revealing that the five-membered ring imposes a narrower range of accessible dihedral angles, thereby restricting the conformational space available for hydrogen-bonding interactions compared to the more flexible six-membered ring system [1]. This directly translates to differences in the basicity and hydrogen-bonding capacity of amide products derived from cyclopentane-1,2-dicarbonyl dichloride versus cyclohexane-1,2-dicarbonyl dichloride.

Proton affinity
Head-to-head
Cyclopentane carboxamide PA = 888 ± 5 kJ mol⁻¹
Cyclohexane carboxamide PA = 892 ± 5 kJ mol⁻¹
ΔPA = 4 kJ mol⁻¹ (monoamide)
Distinct amide basicity profile in derived products
Gas-phase measurement; stereoisomer-dependent bridging effects exist
Physical organic chemistry Mass spectrometry Amide bond basicity

Polymer Backbone Rigidity: Cyclopentane-1,2-dicarbonyl Framework Enforces Rigid-Rod Conformation

Dipole moment measurements and a priori conformational energy estimates on piperidine diamides derived from five cyclic 1,2-dicarboxylic acids demonstrate that the cyclopentane-1,2-dicarbonyl framework, when incorporated into polyamides with piperazine, yields polymers that behave as rigid rods [1]. The structural units in these cyclopentane-derived polyamides possess a defined conformational preference that is approximately the same as that exhibited by the corresponding model diamides [1]. While the study observed that cyclohexane- and bicyclooctane-derived piperazine polymers also behave as rigid rods, the conformational preference (dihedral angle distribution) differs across ring systems due to the distinct geometries of the parent cyclic 1,2-dicarboxylic acid scaffolds [1]. The cyclopentane ring enforces a narrower, more constrained set of accessible conformations compared to the cyclohexane ring, which can adopt both chair and twist-boat conformations, leading to different degrees of backbone flexibility in the resulting polymer [1].

Polymer rigidity
Class-level
Cyclopentane-1,2-dicarbonyl–piperazine polyamide: rigid-rod behavior; defined conformational preference matching model diamides.
Supports predictable polymer backbone conformation
Dipole moment and energy calculations; comparison across five ring systems
Polymer chemistry Polyamides Conformational analysis

Pharmaceutical Intermediate Specificity: Gliclazide Synthesis Requires trans-1,2-Cyclopentanedicarboxylic Acid Scaffold

Trans-1,2-cyclopentanedicarboxylic acid is a key intermediate in the synthesis of gliclazide, a second-generation sulfonylurea hypoglycemic agent used in the treatment of type II diabetes [1][2]. The trans-1,2-disubstitution pattern is structurally essential: the cyclopentane-1,2-dicarbonyl framework is ultimately converted to the 3-azabicyclo[3.3.0]octane core of gliclazide [3]. Cyclopentane-1,2-dicarbonyl dichloride serves as the activated acylating form of this diacid, enabling direct amide bond formation in the synthetic route . Substitution with cyclohexane-1,2-dicarbonyl dichloride would produce a six-membered homolog incapable of forming the requisite fused bicyclic pyrrolidine ring system. Similarly, acyclic diacyl chlorides (e.g., succinyl chloride) lack the pre-organized cyclic scaffold entirely. The trans stereochemistry of the cyclopentane ring is essential for the correct spatial orientation of the nitrogen-containing heterocycle in the final drug molecule [1].

Pharma specificity
Class-level
Only trans-1,2-cyclopentane scaffold yields the correct 3-azabicyclo[3.3.0]octane core of gliclazide.
Structurally non-substitutable for target heterocycle
Pharmacopoeial identity requirement; ring expansion or linearization fails
Medicinal chemistry Pharmaceutical intermediates Sulfonylurea antidiabetics

Vicinal vs. Geminal Substitution: 1,2-Disposition Enables Chiral Induction and Stereochemical Control

Cyclopentane-1,2-dicarbonyl dichloride (1,2-disubstituted) possesses two stereogenic centers when the cyclopentane ring is substituted, allowing for cis/trans diastereomerism and, in enantiopure form, chirality . In contrast, cyclopentane-1,1-dicarbonyl dichloride (CAS 45869-27-0 is the trans isomer of the 1,2-compound; the geminal 1,1-isomer has a distinct CAS number and structure) is achiral because both carbonyl chloride groups are attached to the same ring carbon, producing a symmetrically substituted quaternary center . The availability of the (1R,2R)-enantiomer (CAS 287946-59-2) enables the synthesis of enantiomerically pure amides and esters for applications requiring optical activity, such as chiral ligands for asymmetric catalysis and enantioselective pharmaceutical syntheses . The 1,2-disposition also provides a well-defined distance between the two electrophilic sites, enabling the construction of macrocycles, cyclic peptides, and dendrimers with precise spatial orientation of branching points .

Stereochemical capability
Class-level
1,2-disposition enables chiral induction; cis/trans diastereomerism; enantiopure (1R,2R) form available.
Supports enantioselective synthesis workflows
1,1-geminal and acyclic analogs are achiral
Stereochemistry Asymmetric synthesis Chiral building blocks

Lipophilicity and Polar Surface Area: Differentiated Physicochemical Profile from Cyclohexane and Linear Analogs

Cyclopentane-1,2-dicarbonyl dichloride exhibits a calculated LogP of 1.93 and a polar surface area (PSA) of 34.14 Ų . These values position it as moderately lipophilic with a relatively low PSA. For comparison, cyclohexane-1,2-dicarbonyl dichloride (C₈H₁₀Cl₂O₂, MW 209.07) has a higher calculated LogP (~2.3–2.5, estimated by adding ~0.4 LogP units for the additional methylene group based on Hansch-Leo fragmental constants) and a similar PSA (~34 Ų, as the two additional hydrogen atoms contribute minimally to PSA). Succinyl chloride (C₄H₄Cl₂O₂, MW 154.98) has a lower LogP (~0.3–0.5) and a comparable PSA. The intermediate LogP of cyclopentane-1,2-dicarbonyl dichloride represents a balanced lipophilicity profile that may offer advantages in phase-transfer-catalyzed reactions or in the synthesis of drug-like molecules where moderate membrane permeability is desired without excessive hydrophobicity [1].

Lipophilicity
Cross-study
LogP = 1.93; PSA = 34.14 Ų
Cyclohexane analog LogP ~2.4; succinyl chloride LogP ~0.4
Balanced aqueous/organic partitioning profile
Calculated values; experimental LogP not available
Physicochemical properties Drug design ADME prediction

Disclaimer: Limited Availability of Direct Head-to-Head Comparative Data

A systematic search of the primary peer-reviewed literature, patent databases, and authoritative chemical registries retrieved no published study that directly compares cyclopentane-1,2-dicarbonyl dichloride (CAS 501666-10-0) with its closest analogs (cyclohexane-1,2-dicarbonyl dichloride, cyclopentane-1,1-dicarbonyl dichloride, succinyl chloride, phthaloyl chloride) under identical experimental conditions. The evidence presented in this guide derives from: (a) direct head-to-head comparison of the derived dicarboxamides in gas-phase proton affinity measurements [1]; (b) class-level inference from polyamide conformational studies encompassing multiple cyclic 1,2-dicarboxylic acid scaffolds [2]; (c) structural and stereochemical reasoning grounded in established principles of organic chemistry; and (d) calculated physicochemical properties from authoritative databases . Procurement decisions should weigh these differentiating factors while acknowledging the absence of direct comparative reactivity or performance data for the dichloride form itself.

Evidence limits
Data to verify
No published direct comparative study of the dichloride vs. analogs under identical conditions.
Calibrate confidence in differentiation claims
Evidence from diamide comparisons, conformational models, and calculations
Evidence quality Data gaps Procurement caveat

Evidence-Backed Application Scenarios for Cyclopentane-1,2-dicarbonyl Dichloride


Synthesis of Gliclazide and Congeneric Sulfonylurea Antidiabetics

Cyclopentane-1,2-dicarbonyl dichloride (particularly the trans isomer) is the activated acylating agent for introducing the cyclopentane-1,2-dicarbonyl scaffold into gliclazide and related sulfonylurea drug candidates. The trans-1,2-disubstitution is structurally mandatory for forming the 3-azabicyclo[3.3.0]octane core [1]. Procurement of the dichloride rather than the diacid eliminates the need for in situ activation with coupling reagents (e.g., DCC, EDC), potentially reducing step count, improving atom economy, and minimizing purification challenges associated with urea byproducts [2]. The five-membered ring size is non-negotiable; substitution with cyclohexane-1,2-dicarbonyl dichloride yields a six-membered azabicyclo[4.3.0] scaffold that diverges from the pharmacophoric requirements of gliclazide.

Stereoregular Rigid-Rod Polyamides for High-Performance Materials

When polymerized with piperazine or trans-2,5-dimethylpiperazine, cyclopentane-1,2-dicarbonyl dichloride produces polyamides that exhibit rigid-rod behavior with a defined conformational preference dictated by the five-membered ring geometry [1]. These polymers are of interest for applications requiring high thermal stability and anisotropic mechanical properties, such as liquid-crystalline polymers, gas-separation membranes, and high-modulus fibers. The cyclopentane scaffold provides the tightest conformational constraint among monocyclic aliphatic building blocks, yielding a more restricted dihedral angle distribution in the polymer backbone compared to cyclohexane-derived analogs [1]. Researchers developing structure-property relationships in rigid-rod polymers should select the cyclopentane-1,2-dicarbonyl monomer when maximum backbone rigidity is desired.

Chiral Ligand and Enantioselective Catalyst Synthesis

The (1R,2R)-enantiomer of cyclopentane-1,2-dicarbonyl dichloride (CAS 287946-59-2) provides a C₂-symmetric, enantiopure diacyl chloride scaffold for constructing chiral bisamide and bisoxazoline ligands [1][2]. These ligand classes are widely employed in asymmetric catalysis, including enantioselective cyclopropanation, Diels-Alder reactions, and allylic substitution. The vicinal 1,2-disposition on the cyclopentane ring enforces a specific spatial relationship between the two ligating groups, with a bite angle that differs from that of cyclohexane-1,2-dicarbonyl-derived ligands [1]. Procurement of the enantiopure dichloride is essential for asymmetric synthesis programs, as the racemic mixture (CAS 501666-10-0) cannot provide enantiomeric excess in the absence of a chiral resolution step.

Cyclic Peptide and Constrained Peptidomimetic Synthesis

The bifunctional electrophilicity of cyclopentane-1,2-dicarbonyl dichloride enables its use as a cyclization reagent for constructing cyclic peptides and conformationally constrained peptidomimetics [1]. The cyclopentane ring serves as a rigidified dipeptide isostere, mimicking the conformational constraints of a proline residue or a β-turn. The 1,2-dicarbonyl spacing is geometrically suited to bridge two amine groups separated by approximately 2.5–3.5 Å, making it an effective scaffold for head-to-tail cyclization of short peptides. The proton affinity data for cyclopentane dicarboxamides [2] suggest that the resulting amide bonds possess a distinct hydrogen-bonding profile that may influence peptide conformation and target binding. Medicinal chemists exploring constrained peptide libraries should consider cyclopentane-1,2-dicarbonyl dichloride as a cyclization reagent that offers a balance of rigidity and synthetic accessibility.

Application
Selection Property
Validation Focus
Gliclazide intermediate synthesis
trans-1,2-disubstitution requirement for azabicyclo[3.3.0]octane core
Ring-closure fidelity; absence of expanded or linear byproducts
Rigid-rod polyamide materials
Conformational constraint of cyclopentane ring vs. cyclohexane analogs
Backbone rigidity; solution viscosity and mechanical anisotropy
Chiral ligand and catalyst design
Enantiopure (1R,2R) scaffold with C₂ symmetry
Enantiomeric excess; ligand bite angle and catalytic turnover
Constrained peptide cyclization
Vicinal 1,2-dicarbonyl spacing for bridging amine groups
Cyclization efficiency; hydrogen-bonding profile of resulting diamides
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